molecular formula C22H15ClFN7O B6487481 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide CAS No. 1005924-29-7

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide

Cat. No.: B6487481
CAS No.: 1005924-29-7
M. Wt: 447.9 g/mol
InChI Key: UPYGVZSSOBEWAT-UHFFFAOYSA-N
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Description

N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a 3-methyl-1H-pyrazol-5-yl moiety at position 2. The pyrazole ring is further functionalized with a 4-fluorobenzamide group via an amide linkage.

Key structural attributes include:

  • Pyrazolo[3,4-d]pyrimidine scaffold: A fused bicyclic system that mimics purine bases, enabling interactions with ATP-binding pockets in enzymes .
  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence binding affinity through hydrophobic interactions .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)14-2-6-16(24)7-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-4-15(23)5-9-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYGVZSSOBEWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide, a multi-step synthetic route is typically employed:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through a cyclization reaction involving 4-chlorophenylhydrazine and 3,5-dichloropyrimidine in the presence of a base like potassium carbonate.

  • Functionalization of the Core: The next step involves the introduction of the 3-methyl-1H-pyrazol-5-yl group. This is done through a nucleophilic substitution reaction with the appropriate pyrazole derivative under controlled conditions.

  • Amidation Reaction: Finally, the compound is subjected to an amidation reaction with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but scaled up to accommodate larger quantities. This typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity. Continuous flow chemistry might be employed to streamline the process and enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide can undergo oxidation reactions, particularly on the pyrazole ring, under the influence of strong oxidizing agents like potassium permanganate.

  • Reduction: The compound may undergo reduction reactions at the 4-chlorophenyl group, which can be reduced to a phenyl group under hydrogenation conditions using a palladium catalyst.

  • Substitution: Substitution reactions are common, especially on the benzamide moiety, where the fluorine atom can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in basic medium

  • Reduction: Hydrogen gas with a palladium catalyst

  • Substitution: Nucleophiles like amines or thiols in a polar solvent like dimethylformamide (DMF)

Major Products

  • Oxidation: Oxidized pyrazole derivatives

  • Reduction: Dechlorinated phenyl derivatives

  • Substitution: Substituted benzamide derivatives

Scientific Research Applications

Chemistry

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide is studied for its chemical properties and potential modifications to enhance its stability and reactivity.

Biology

In biological research, this compound is investigated for its role as a kinase inhibitor. It is used to study various signaling pathways and their implications in diseases such as cancer and inflammatory disorders.

Medicine

Medicinally, the compound is explored for its potential therapeutic applications, particularly in cancer treatment, where it can inhibit specific kinases involved in tumor growth and proliferation.

Industry

In the industrial sector, this compound might be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide exerts its effects primarily through inhibition of kinases. It binds to the ATP-binding site of these enzymes, preventing phosphorylation of substrates that are critical for cell signaling and function. This inhibition can disrupt various cellular processes, leading to apoptosis in cancer cells or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural relatives share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, impacting physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogues

Compound Name / Example Core Structure Key Substituents Molecular Weight (g/mol) Key Features
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, 3-methylpyrazole, 4-fluorobenzamide ~519.93 (estimated) Balanced lipophilicity; potential for kinase inhibition
4-tert-butyl-N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, 3-methylpyrazole, 4-tert-butylbenzamide ~562.06 Increased steric bulk; may reduce solubility
Example 53 () Pyrazolo[3,4-d]pyrimidine + chromenone 3-(3-Fluorophenyl)-4-oxochromen-2-yl, 4-fluorobenzamide 589.1 Extended conjugation; potential for DNA intercalation
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl, pyridylmethyl carboxamide ~504.79 Dual chloro-substitution enhances halogen bonding; pyridyl improves solubility
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl, isopropyl-oxadiazole-pyrrolidine ~625.08 (estimated) Sulfonyl group enhances polarity; oxadiazole introduces metabolic stability

Substituent Effects on Physicochemical Properties

  • Fluorine vs. tert-Butyl in Benzamide : The 4-fluorobenzamide group in the target compound offers moderate electronegativity and lower molecular weight compared to the 4-tert-butyl analog (), likely improving aqueous solubility .
  • Chlorophenyl vs.
  • Pyrazolo[3,4-d]pyrimidine vs.

Functional Implications

  • Kinase Inhibition Potential: The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to ATP-competitive kinase inhibitors (e.g., ). The 4-fluorobenzamide group may mimic adenine interactions, while the 4-chlorophenyl group contributes to hydrophobic binding .
  • Metabolic Stability : The absence of ester or labile ether linkages (cf. ) in the target compound suggests improved metabolic stability compared to ester-containing analogs .

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